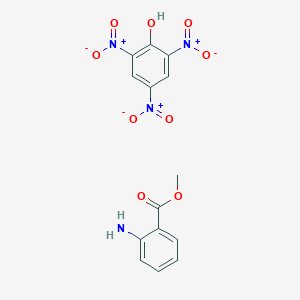

Methyl 2-aminobenzoate;2,4,6-trinitrophenol

Descripción

Methyl 2-aminobenzoate: is an ester of anthranilic acid, known for its strong and fruity grape-like smell. It is commonly used as a flavoring agent and in the synthesis of various organic compounds . 2,4,6-Trinitrophenol It is primarily used as an explosive and has applications in medicine and dye production .

Propiedades

Número CAS |

185610-42-8 |

|---|---|

Fórmula molecular |

C14H12N4O9 |

Peso molecular |

380.27 g/mol |

Nombre IUPAC |

methyl 2-aminobenzoate;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H9NO2.C6H3N3O7/c1-11-8(10)6-4-2-3-5-7(6)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,9H2,1H3;1-2,10H |

Clave InChI |

LXSOVDRVZWDSEA-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=CC=C1N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Methyl 2-aminobenzoate: The mixture is then heated and refluxed, and the product is precipitated by steam or vacuum distillation .

2,4,6-Trinitrophenol: is prepared by nitrating phenol. The process involves treating phenol with concentrated sulfuric acid to form phenoldisulfonic acid, which is then reacted with concentrated nitric acid to yield 2,4,6-trinitrophenol .

Análisis De Reacciones Químicas

Methyl 2-aminobenzoate: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxy derivatives.

Reduction: It can be reduced to form amines.

Substitution: It reacts with aldehydes to form Schiff bases.

2,4,6-Trinitrophenol: undergoes:

Redox Reactions: It reacts with thiocyanate ions in acidic conditions, following a second-order reaction mechanism.

Electrophilic Substitution: It can be nitrated further to form more complex nitro compounds.

Aplicaciones Científicas De Investigación

Methyl 2-aminobenzoate: is used in:

Chemistry: As a precursor in organic synthesis.

Biology: As a quorum sensing inhibitor and anti-biofilm agent.

Industry: In the preparation of edible flavors and food additives.

2,4,6-Trinitrophenol: is used in:

Forensic Research: For land mine detection and explosive analysis.

Environmental Science: As a pollutant indicator due to its toxic nature.

Medicine: Historically used as an antiseptic and burn treatment.

Mecanismo De Acción

Methyl 2-aminobenzoate: exerts its effects through interactions with sensory receptors, particularly in its role as a flavoring agent . It also forms reactive intermediates in organic synthesis, such as benzyne, which participates in Diels-Alder reactions .

2,4,6-Trinitrophenol: acts as an explosive due to its highly nitrated structure, which allows for rapid decomposition and release of energy. It interacts with various molecular targets, including proteins and enzymes, leading to its toxic effects .

Comparación Con Compuestos Similares

Methyl 2-aminobenzoate: is similar to other esters of anthranilic acid, such as ethyl 2-aminobenzoate. its unique fruity smell and specific applications in flavoring distinguish it from its counterparts .

2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene. Its higher nitration level and stronger explosive properties make it more potent and hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.